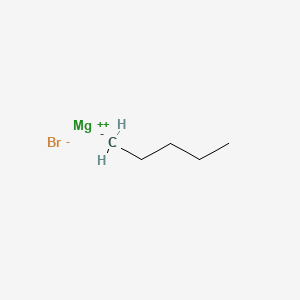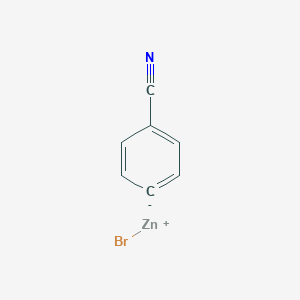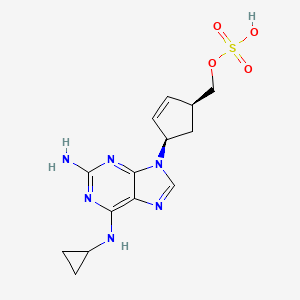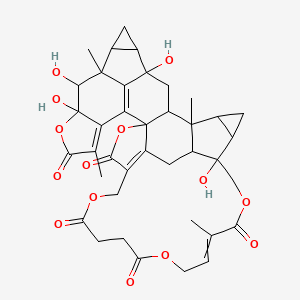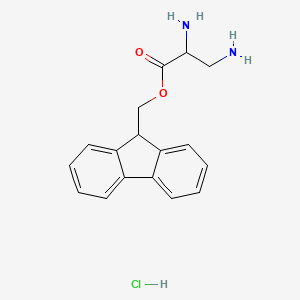
(9H-Fluoren-9-yl)methyl 2,3-diaminopropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N-1-FMOC-1,2-DIAMINOETHANE HCL is typically synthesized by reacting N-fluorene formaldehyde with 1,2-propanediamine under alkaline conditions, followed by the addition of hydrochloric acid . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like sodium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-1-FMOC-1,2-DIAMINOETHANE HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-1-FMOC-1,2-DIAMINOETHANE HCL undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the FMOC group is replaced by other functional groups.
Deprotection Reactions: The FMOC group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection Reactions: Piperidine in DMF is commonly used to remove the FMOC group.
Major Products Formed
Substitution Reactions: The major products are substituted ethylenediamine derivatives.
Deprotection Reactions: The major product is 1,2-diaminoethane.
科学的研究の応用
N-1-FMOC-1,2-DIAMINOETHANE HCL has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-1-FMOC-1,2-DIAMINOETHANE HCL involves the protection of amine groups during peptide synthesis. The FMOC group is attached to the amine, preventing unwanted reactions. During the synthesis process, the FMOC group can be selectively removed under basic conditions, allowing the amine to participate in subsequent reactions .
類似化合物との比較
Similar Compounds
N-Fmoc-ethylenediamine hydrobromide: Similar in structure but uses hydrobromide instead of hydrochloride.
Mono-Fmoc ethylene diamine hydrochloride: Another variant with similar applications.
Uniqueness
N-1-FMOC-1,2-DIAMINOETHANE HCL is unique due to its specific use in peptide synthesis, providing a stable and efficient protecting group for amines. Its ability to be easily removed under mild conditions makes it highly valuable in synthetic chemistry .
特性
分子式 |
C17H19ClN2O2 |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 2,3-diaminopropanoate;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-16(19)17(20)21-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18-19H2;1H |
InChIキー |
NJYVRIIZRXMWES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


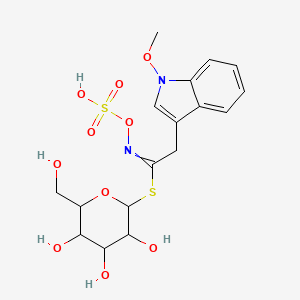
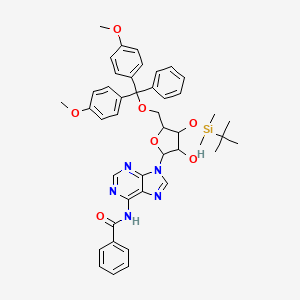
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)
![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)
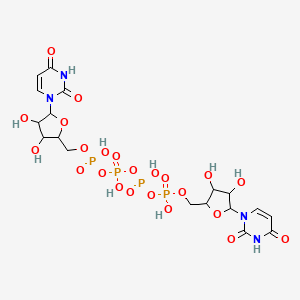
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
